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Compound of Interest

Compound Name: Simvastatin dimer
CAS No.: 476305-24-5
Cat. No.: B563584
Get Quote
. J

Executive Summary

Simvastatin Impurity D (Pharmacopoeial designation: EP Impurity D / USP Related Compound
D) is a critical process-related impurity and degradation product found in Simvastatin active
pharmaceutical ingredients (API) and finished dosage forms. Chemically identified as the
Simvastatin Dimer, it is formed through the esterification of the open-ring hydroxy acid form of
Simvastatin with the closed-ring lactone form.

Control of Impurity D is essential for regulatory compliance (ICH Q3A/Q3B) due to its potential
impact on potency and stability. This guide provides a comprehensive technical analysis of its
chemical structure, formation mechanism, and validated analytical protocols for detection and
quantification.

Chemical Characterization

The following table summarizes the physicochemical identity of Simvastatin Impurity D.
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Parameter

Specification

Common Name

Simvastatin Impurity D (EP), Simvastatin
Related Compound D (USP), Simvastatin Dimer

CAS Number 476305-24-5

Molecular Formula

Molecular Weight 837.13 g/mol

Appearance White to off-white powder

Solubility Soluble in Acetonitrile, Methanol, Ethyl Acetate;

Insoluble in Water

Chemical Name (IUPAC)

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-
dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-
hexahydronaphthalen-1-yl]-3,5-
dihydroxyheptanoic acid ester with (2R,4R)-4-
hydroxy-6-oxo-tetrahydro-2H-pyran-2-yl
derivative

Structural Analysis

Impurity D is an ester dimer. It is composed of two simvastatin moieties:

» Moiety A (Acid Form): A Simvastatin molecule in its hydrolyzed

-hydroxy acid form (Simvastatin Acid).

e Moiety B (Lactone Form): A Simvastatin molecule in its closed lactone form.

Linkage: The carboxylic acid group of Moiety A forms an ester bond with the secondary

hydroxyl group (C-4 position of the tetrahydro-pyranone ring) of Moiety B. This condensation

results in the loss of one water molecule, yielding the formula

(derived from

).
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Formation Mechanism

The formation of Impurity D is a reversible equilibrium reaction that typically occurs during the
lactonization step of synthesis or during storage under humid/acidic conditions.

Mechanism Workflow

e Hydrolysis: Simvastatin lactone hydrolyzes to Simvastatin Acid (equilibrium).

o Dimerization: The free carboxyl group of the Acid attacks the hydroxyl group of a Lactone
molecule.

o Equilibrium: The reaction is driven by acid catalysis and concentration.
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Figure 1: Chemical Pathway of Simvastatin Dimer Formation. The diagram illustrates the
interaction between the hydrolyzed acid form and the lactone form leading to the ester dimer.[1]

[2]13]

Analytical Strategy: Detection and Quantification

Accurate quantification requires a validated stability-indicating HPLC method capable of
resolving the high molecular weight dimer from the parent peak and other degradants (e.g.,
Impurity A, B, C).

Experimental Protocol: RP-HPLC Method

This protocol is aligned with EP/USP monographs for related substances, optimized for dimer
detection.
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Step 1: Sample Preparation
e Diluent: Acetonitrile : Buffer pH 4.0 (60:40 v/v).
o Standard Solution: Dissolve Simvastatin Reference Standard to 0.5 mg/mL.

o Impurity Stock: Dissolve Simvastatin Impurity D standard (CAS 476305-24-5) in Acetonitrile
to 0.05 mg/mL.

o Test Solution: Dissolve sample (tablet powder or API) in diluent to 0.5 mg/mL. Filter through
0.45 um PTFE filter.

Step 2: Chromatographic Conditions

Parameter Condition

C18 (L1), 250 mm x 4.6 mm, 5 um (e.g.,
Hypersil ODS or Symmetry C18)

Column

Ammonium Formate (20 mM, pH 4.0) or
Phosphate Buffer pH 4.5

Mobile Phase A

Mobile Phase B Acetonitrile (100%)

_ Time (min) %B: 0-2 (50%), 2-15 (50% — 90%),
Gradient

15-20 (90%), 20-25 (50%)

Flow Rate 1.5 mL/min
Column Temp 25°C - 30°C
Detection UV @ 238 nm (Simvastatin max absorption)
Injection Vol 10 - 20 pL

Simvastatin: ~9-10 min; Impurity D:[4] ~18-22

Retention Time (RT) in (RRT ~2.0 - 2.2)
min ~2.0-2.

Step 3: Mass Spectrometry Confirmation (LC-MS) For structural confirmation during method
development:
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¢ lonization: ESI Positive Mode.
e Precursor lon:

Da;
Da.

o Fragmentation: Look for daughter ions corresponding to the monomeric Simvastatin

fragment (

or

Analytical Workflow Diagram

Sample Preparation
(API/Tablet in Diluent)

Inject 20 pL

RP-HPLC Separation
(C18, Gradient Elution)

Elution

UV Detection (238 nm)
& MS Confirmation

Chromatogram

Data Processing
(Integration & RRT Calculation)

Calc % Area

Quantification
(Limit: NMT 0.15-0.4%)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563584?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Analytical Workflow for Impurity D Quantification. Step-by-step process from sample
preparation to final data reporting.

Control & Mitigation Strategies

To maintain Impurity D below the ICH threshold (typically < 0.15%), the following process
controls are critical:

Moisture Control: The formation of Simvastatin Acid (precursor) is hydrolysis-driven. Maintain
relative humidity (RH) < 40% during processing and packaging.

e pH Management: Avoid acidic micro-environments in formulation excipients, as acid
catalyzes the esterification. Use buffering agents if necessary.

o Temperature: Store API and finished product at 2-8°C where possible, or strictly < 25°C, as
dimerization kinetics are temperature-dependent.

o Solvent Selection: During recrystallization, avoid alcohols that may promote
transesterification or solubility of the dimer; use non-polar solvents (e.g., cyclohexane) to
wash out lipophilic dimers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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